Vasicine hydrochloride

Catalog No.
S1892969
CAS No.
7174-27-8
M.F
C11H13ClN2O
M. Wt
224.68 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Vasicine hydrochloride

CAS Number

7174-27-8

Product Name

Vasicine hydrochloride

IUPAC Name

(3S)-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazolin-3-ol;hydrochloride

Molecular Formula

C11H13ClN2O

Molecular Weight

224.68 g/mol

InChI

InChI=1S/C11H12N2O.ClH/c14-10-5-6-13-7-8-3-1-2-4-9(8)12-11(10)13;/h1-4,10,14H,5-7H2;1H/t10-;/m0./s1

InChI Key

CSDQSAHJCAKJPT-PPHPATTJSA-N

SMILES

C1CN2CC3=CC=CC=C3N=C2C1O.Cl

Canonical SMILES

C1CN2CC3=CC=CC=C3N=C2C1O.Cl

Isomeric SMILES

C1CN2CC3=CC=CC=C3N=C2[C@H]1O.Cl

Treatment of Alzheimer’s Disease

Production of Bioactive Compounds

Antimicrobial Properties

Uterine Stimulant

Mucolytic Agent

Vasicine hydrochloride is a natural alkaloid derived from the plant Adhatoda vasica, commonly known as Malabar nut. This compound is known for its diverse pharmacological properties, including bronchodilatory, respiratory stimulant, and uterine stimulant effects. It has been utilized in traditional medicine, particularly in Ayurvedic practices, for treating respiratory conditions such as asthma and bronchitis. Vasicine hydrochloride is characterized by its chemical formula C₁₁H₁₃ClN₂O and a molecular weight of 224.69 g/mol .

Research suggests vasicine hydrochloride may act as a cholinesterase inhibitor []. Cholinesterases are enzymes that break down acetylcholine, a neurotransmitter vital for muscle function and nerve impulses. Inhibiting cholinesterase activity can lead to increased acetylcholine levels, potentially impacting various biological processes [].

Studies have shown vasicine to inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) enzymes []. This property is being explored for its potential application in treating neurodegenerative diseases like Alzheimer's and dementia, where cholinesterase activity is often elevated []. However, further research is needed to fully understand the mechanism of action and its therapeutic potential.

, including:

  • Acetylation: Vasicine can be converted into vasicine acetate through acetylation with acetic anhydride in the presence of sulfuric acid. This reaction enhances its solubility and biological activity .
  • Oxidation: Under certain conditions, vasicine can oxidize to form vasicinone, which has different biological properties. This oxidation can occur spontaneously or be catalyzed by environmental factors .
  • Hydroxylation: Vasicine also undergoes metabolic transformations leading to hydroxylated derivatives, which can affect its biological activity and pharmacokinetics .

Vasicine hydrochloride exhibits a range of biological activities:

  • Antimicrobial Activity: It has demonstrated significant antimicrobial effects against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration values indicate its potential as an antimicrobial agent .
  • Antioxidant Properties: Vasicine shows notable antioxidant activity, which is beneficial in protecting cells from oxidative stress and related diseases .
  • Cytotoxic Effects: Studies have shown that vasicine has cytotoxic effects on cancer cell lines, particularly A549 lung adenocarcinoma cells, suggesting its potential in cancer therapy .
  • Cholinesterase Inhibition: Vasicine has been identified as a potential inhibitor of acetylcholinesterase, making it a candidate for Alzheimer's disease treatment due to its ability to enhance cholinergic transmission .

The synthesis of vasicine hydrochloride typically involves extraction from the leaves of Adhatoda vasica, followed by purification processes:

  • Extraction: The leaves are subjected to solvent extraction (e.g., using ethanol or chloroform) to isolate vasicine.
  • Chromatography: The crude extract undergoes column chromatography to purify vasicine from other compounds.
  • Conversion to Hydrochloride Salt: Vasicine can be converted into its hydrochloride form by reacting it with hydrochloric acid in an appropriate solvent .

Vasicine hydrochloride has various applications:

  • Pharmaceuticals: It is used in formulations aimed at treating respiratory disorders due to its bronchodilator properties.
  • Research: Ongoing studies are investigating its potential as a therapeutic agent for neurodegenerative diseases and cancer.
  • Natural Products Chemistry: Vasicine serves as a model compound for studying the synthesis and biological evaluation of related alkaloids .

Research on interaction studies involving vasicine hydrochloride indicates that it may interact with various enzymes and receptors:

  • Cholinergic System: Its role as a cholinesterase inhibitor suggests interactions with the cholinergic system, potentially enhancing cognitive function.
  • Metabolic Pathways: Vasicine undergoes extensive metabolism, leading to various metabolites that may exhibit different pharmacological activities. Understanding these interactions is crucial for optimizing therapeutic applications .

Similar Compounds

Several compounds share structural similarities with vasicine hydrochloride, each exhibiting unique properties:

Compound NameSourceKey Properties
VasicinoneAdhatoda vasicaOxidized form with different activity profile
DesoxyvasicineSynthetic derivativesPotential antitumor activity
VasicinolMetabolite of vasicineAntimicrobial properties
DihydrovasicineRelated alkaloidRespiratory stimulant effects

Vasicine's uniqueness lies in its balanced profile of antimicrobial, antioxidant, and cytotoxic activities along with its traditional medicinal uses, distinguishing it from other similar compounds that may focus on narrower therapeutic areas .

Molecular Structure and Physicochemical Properties

Vasicine hydrochloride exhibits the molecular formula C₁₁H₁₃ClN₂O, with a molecular weight of 224.68 grams per mole. The compound exists as the hydrochloride salt of vasicine, which possesses the systematic name (3S)-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazolin-3-ol hydrochloride. The Chemical Abstracts Service registry number 7174-27-8 uniquely identifies this compound in chemical databases.

The molecular architecture encompasses a fused tricyclic system consisting of a quinazoline ring fused to a pyrrolidine ring, with a hydroxyl group positioned at the 3-carbon. This structural arrangement contributes significantly to the compound's chemical stability and biological activity profile. The presence of the hydrochloride moiety enhances water solubility compared to the free base form, making it more suitable for analytical and research applications.

Crystallographic Characterization and Stereochemical Configuration

Crystallographic investigations have provided crucial insights into the absolute stereochemical configuration of vasicine hydrochloride. Historical research initially assigned the 3R configuration to vasicine based on X-ray crystallographic analysis of its hydrochloride salt. However, subsequent reinvestigation through X-ray diffraction analysis of the hydrobromide salt resulted in a revision of this assignment, establishing the correct 3S configuration for the hydroxyl-bearing carbon center.

The compound crystallizes as white needle-like crystals, demonstrating characteristic thermal properties with a melting point ranging from 206-208°C. Alternative literature sources report the melting point of the dried hydrochloride dihydrate as 208°C. The crystalline structure exhibits specific optical activity, though the exact rotational values for the hydrochloride salt require careful measurement under standardized conditions.

X-ray crystallographic data reveal that vasicine hydrochloride maintains absolute stereochemistry with one defined stereocenter out of one possible, confirming the chiral nature of the molecule. The stereochemical configuration significantly influences the compound's three-dimensional conformation and subsequent intermolecular interactions.

Solubility Profile and Stability Under Varied Environmental Conditions

Vasicine hydrochloride demonstrates favorable solubility characteristics across multiple solvent systems, making it accessible for diverse analytical applications. The compound exhibits excellent water solubility at approximately 45 milligrams per milliliter, equivalent to 200.27 millimolar concentration. This aqueous solubility represents a substantial improvement over the free base form, facilitating biological assays and analytical procedures.

Organic solvent compatibility extends to ethanol and dimethyl sulfoxide, both supporting concentrations of 45 milligrams per milliliter. Additional compatibility data indicate solubility in methanol while remaining insoluble in diethyl ether and petroleum ether. For specialized applications, dimethyl sulfoxide accommodates concentrations up to 130 milligrams per milliliter.

Solvent SystemSolubility (mg/mL)Molar Concentration (mM)
Water45200.27
Ethanol45200.27
Dimethyl Sulfoxide130578.57
MethanolSolubleNot specified
Diethyl EtherInsoluble-
Petroleum EtherInsoluble-

Storage stability requires controlled environmental conditions, with recommended storage at -20°C for optimal compound integrity. At ambient conditions, the compound maintains structural stability, though aqueous solutions should be prepared fresh and used within 24 hours to prevent degradation. The crystalline solid form demonstrates stability under standard laboratory conditions when protected from moisture and excessive heat exposure.

Spectroscopic Characterization Methods

Nuclear Magnetic Resonance Spectral Analysis

Nuclear magnetic resonance spectroscopy provides comprehensive structural elucidation of vasicine hydrochloride through detailed analysis of both proton and carbon-13 chemical environments. Proton nuclear magnetic resonance analysis conducted in deuterated chloroform at 400 megahertz reveals distinct signal patterns characteristic of the tricyclic alkaloid structure.

The hydroxyl-bearing carbon at position 3 generates a characteristic triplet signal at δ 4.77 with a coupling constant of 6.4 hertz, confirming the presence of the secondary alcohol functionality. Methylene protons associated with the pyrrolidine ring system appear as complex multiplets: H-1α and H-1β resonate at δ 3.21 and δ 3.40 respectively, while H-2α and H-2β appear at δ 2.35 and δ 2.10.

The aromatic region displays characteristic signals for the quinazoline ring system, with H-5 and H-6 appearing as multiplets at δ 7.13, H-7 as a multiplet at δ 6.96, and H-8 as a doublet at δ 6.84 with a coupling constant of 7.2 hertz. The benzylic protons H-9 generate a broad singlet at δ 4.56, confirming the connectivity between the pyrrolidine and quinazoline ring systems.

Carbon-13 nuclear magnetic resonance spectroscopy at 100 megahertz provides complementary structural information through analysis of carbon chemical environments. The hydroxyl-bearing carbon C-3 resonates at δ 68.94, consistent with secondary alcohol functionality. The quaternary carbon C-3a appears at δ 162.93, while C-4a resonates at δ 141.02, reflecting the fused ring system's electronic environment.

Position¹H Chemical Shift (δ)MultiplicityCoupling Constant (Hz)¹³C Chemical Shift (δ)
3.21Multiplet-47.44
3.40Multiplet--
2.35Multiplet-27.89
2.10Multiplet--
34.77Triplet6.468.94
3a---162.93
4a---141.02
57.13Multiplet-122.50
67.13Multiplet-127.43
76.96Multiplet-123.26
86.84Doublet7.2124.83
8a---119.84
94.56Broad Singlet-47.44

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of vasicine provides detailed insights into fragmentation pathways and structural confirmation through characteristic ion formation patterns. The protonated molecular ion [M+H]⁺ appears at mass-to-charge ratio 189.1030, corresponding to the molecular formula C₁₁H₁₃N₂O⁺.

Primary fragmentation occurs through elimination of water molecules, generating a product ion at mass-to-charge ratio 171.0925 through loss of 18.0105 daltons. This elimination reaction results in formation of a carbon-carbon double bond between C-2 and C-3, representing a characteristic fragmentation pathway for alkaloids containing secondary alcohol functionality.

Secondary fragmentation processes involve breakdown of the fused ring systems, producing diagnostic ions at mass-to-charge ratios 154.0657 (C₁₁H₈N⁺), 144.0812 (C₁₀H₁₀N⁺), and 143.0726 (C₁₀H₉N⁺). These fragment ions result from elimination of ammonia (17.0268 daltons), CHN units (27.0113 daltons), and CH₂N radicals (28.0189 daltons) respectively.

Further fragmentation generates smaller aromatic fragments, including ions at mass-to-charge ratios 118.0663 (C₈H₈N⁺) and 91.0555 (C₇H₇⁺), formed through successive loss of C₂H₂ units and CHN groups from higher mass fragments. These fragmentation patterns provide definitive structural confirmation and enable quantitative analysis through selected ion monitoring techniques.

Fragment IonElemental CompositionMeasured Mass (Da)Calculated Mass (Da)Mass Error (ppm)Neutral Loss
[M+H]⁺C₁₁H₁₃N₂O⁺189.1030189.10281.1-
Fragment 1C₁₁H₁₁N₂⁺171.0925171.09221.8H₂O (18.0105)
Fragment 2C₁₁H₈N⁺154.0657154.06570.0NH₃ (17.0268)
Fragment 3C₁₀H₁₀N⁺144.0812143.0813-0.7CHN (27.0113)
Fragment 4C₁₀H₉N⁺143.0736143.07350.7CH₂N (28.0189)
Fragment 5C₈H₈N⁺118.0663118.06575.1C₂H₂ (26.0149)
Fragment 6C₇H₇⁺91.055591.05487.7Additional losses

Synthetic Pathways and Semi-Synthetic Modifications

Acetylation and Derivative Synthesis Methodologies

Semi-synthetic modification of vasicine through acetylation provides access to structurally related derivatives with potentially enhanced properties for pharmaceutical applications. The acetylation procedure involves treatment of vasicine with acetic anhydride under controlled conditions to generate vasicine acetate as the primary product.

The acetylation protocol begins with dissolution of 1 gram of vasicine in 25 milliliters of acetic anhydride, followed by overnight refrigeration to ensure complete dissolution. Addition of five drops of concentrated sulfuric acid to the ice-cold solution serves as a catalyst for the acetylation reaction. The mixture undergoes heating on a water bath at 50°C for 30 minutes to complete the transformation.

Workup procedures involve pouring the reaction mixture into crushed ice, followed by dilution with 250 milliliters of water and extraction with chloroform in two 250-milliliter portions. The combined organic extracts require washing with water and drying over anhydrous sodium sulfate before solvent removal through distillation. Final purification involves washing the residue with n-hexane and recrystallization from chloroform to yield vasicine acetate as colorless crystals.

Vasicine acetate exhibits distinct physical and spectroscopic properties compared to the parent compound. The acetate derivative displays a melting point of 120°C, representing a significant decrease from vasicine's melting point of approximately 210°C. Thin-layer chromatographic analysis using n-hexane:ethyl acetate (2:1) as the developing system yields a single spot with retention factor 0.6, confirming product purity.

Spectroscopic characterization of vasicine acetate reveals characteristic modifications consistent with acetyl group incorporation. Infrared spectroscopy displays diagnostic peaks at 1710 cm⁻¹ for the acetate carbonyl stretching vibration and 1234 cm⁻¹ for acetate-specific vibrations. Proton nuclear magnetic resonance analysis includes an additional signal at δ 2.06 corresponding to the acetyl methyl group, while carbon-13 nuclear magnetic resonance shows signals at δ 179.30 and δ 24.00 for the acetate carbonyl and methyl carbons respectively.

CompoundMolecular FormulaMolecular WeightMelting Point (°C)Key Spectral Features
VasicineC₁₁H₁₂N₂O188.22209-211IR: 3064 (OH), 1631 (C=N)
Vasicine AcetateC₁₃H₁₄N₂O₂230.00120IR: 1710 (C=O), 1234 (acetate)
Vasicine HydrochlorideC₁₁H₁₃ClN₂O224.68206-208Enhanced water solubility

The synthetic methodology demonstrates reproducible yields and high product purity, making it suitable for preparative applications requiring vasicine derivatives. The acetylation approach serves as a model for developing additional semi-synthetic modifications that may enhance solubility, stability, or biological activity profiles while maintaining the core quinazoline alkaloid structure essential for biological activity.

Botanical Origins in Justicia adhatoda and Related Species

Vasicine hydrochloride, with the molecular formula C11H13ClN2O and molecular weight of 224.69 grams per mole, represents the hydrochloride salt form of vasicine, a prominent quinazoline alkaloid found primarily in Justicia adhatoda and related species within the Acanthaceae family [1] [2] [3]. The compound exhibits a melting point range of 206-208°C and demonstrates selective solubility characteristics, being readily soluble in methanol and water while remaining insoluble in diethyl ether and petroleum ether [3].

Justicia adhatoda, commonly known as Malabar nut or adulsa, serves as the primary botanical source for vasicine precursors [4]. This evergreen shrub demonstrates extensive geographical distribution across the Indo-Malayan region, with native populations established throughout Afghanistan, the Indian subcontinent including Bangladesh, India, Pakistan, Nepal, and Sri Lanka, as well as Southeast Asian countries such as Laos, Myanmar, and Vietnam [4] [5]. The species has been successfully introduced and naturalized in various other regions, extending its global presence [4].

The taxonomic classification of Justicia adhatoda places it within the Acanthaceae family, where it was first described by Linnaeus in 1753 as one of the original eleven species in the genus Justicia [6]. The genus name honors James Justice, a Scottish horticulturist and botanist from the eighteenth century [6]. Morphologically, the plant presents as a substantial shrub reaching heights of one to two meters, characterized by lance-shaped leaves measuring eight to nine centimeters in length and four centimeters in width [4] [7].

The chemical composition of Justicia adhatoda reveals a complex array of phytochemicals, with quinazoline alkaloids representing the most significant bioactive constituents [4] [5]. Vasicine content in the plant material demonstrates considerable variation, with reported yields ranging from 0.541 to 1.1 percent by dry weight in herbage samples [4] [8]. This variation reflects the influence of environmental factors, genetic diversity, and developmental stages on alkaloid accumulation [8].

Within the broader Acanthaceae family, several related species contribute to the diversity of quinazoline alkaloid production [9] [10]. Justicia gendarussa, distributed throughout Southeast Asia, produces distinct justicidin alkaloids alongside other bioactive compounds [9]. Justicia procumbens, with its pantropical distribution, synthesizes a combination of flavonoids and alkaloids, demonstrating the chemical versatility within the genus [9]. Justicia spicigera, found in the Americas, produces quinazoline derivatives that share structural similarities with vasicine [9].

The alkaloid profile extends beyond the Justicia genus to include other Acanthaceae members such as Acanthus arboreus, which produces novel alkaloids including 6-hydroxy-benzoxazolinone, 4-hydroxyacanthamine, and acanthaminoside [10] [11]. These compounds represent structural variations on the quinazoline theme, illustrating the biosynthetic diversity within the family [10].

SpeciesFamilyPrimary AlkaloidsGeographic Distribution
Justicia adhatodaAcanthaceaeVasicine, vasicinoneAsia
Justicia gendarussaAcanthaceaeJusticidin alkaloidsSoutheast Asia
Justicia procumbensAcanthaceaeFlavonoids, alkaloidsPantropical
Justicia spicigeraAcanthaceaeQuinazoline derivativesAmericas
Acanthus arboreusAcanthaceae6-hydroxy-benzoxazolinone, 4-hydroxyacanthamineAfrica, Arabia

Biosynthetic Pathways of Quinazoline Alkaloids

The biosynthesis of quinazoline alkaloids, including vasicine precursors, follows complex metabolic pathways that integrate multiple biochemical processes [12] [13]. Research into the biosynthetic origins of these compounds has revealed that quinazoline alkaloid formation involves the coordinated action of several enzymatic systems and metabolic intermediates [12].

Initial investigations into quinazoline alkaloid biosynthesis utilized radiolabeled precursor feeding experiments to trace the incorporation of various substrates into final alkaloid products [12] [14]. These studies demonstrated that ornithine and putrescine serve as significant precursors for the pyrrolidine portion of the vasicine molecule [12]. When ornithine-2-14C was administered to plant tissues, 84 percent of the radioactive label was recovered in vasicine, with equal distribution between carbon positions C-1 and C-10 [12].

The symmetrical labeling pattern observed in feeding studies indicates the involvement of symmetrical intermediates in the biosynthetic pathway [12]. This finding suggests that the pyrrolidine ring formation proceeds through a pathway that maintains the symmetrical arrangement of the carbon skeleton during alkaloid assembly [12]. Similar results were obtained with putrescine-1,4-14C, where 69 percent of the incorporated radioactivity localized to positions C-1 and C-10 [12].

Anthranilic acid serves as another crucial precursor in quinazoline alkaloid biosynthesis, contributing to the aromatic quinazoline portion of the molecule [12] [15]. Feeding experiments with labeled anthranilic acid demonstrated its incorporation into vasicine, though at lower rates compared to ornithine and putrescine [12]. This differential incorporation rate suggests that while anthranilic acid contributes to alkaloid formation, the majority of the aromatic precursor derives from the shikimic acid pathway rather than tryptophan catabolism [12].

The biosynthetic relationship between different quinazoline alkaloids within the same plant system reveals complex interconversion processes [12]. Evidence suggests that vasicine can undergo oxidation to form vasicinone, as demonstrated by the recovery of similar radioactive labeling patterns in both compounds following vasicine-tritium administration [12]. However, the rapid metabolism of these alkaloids within plant tissues complicates the detailed elucidation of specific interconversion pathways [12].

Anthranilic Acid-Dependent Metabolic Routes

Anthranilic acid represents a critical branch point in the biosynthesis of quinazoline alkaloids, serving as a key intermediate that connects primary metabolism with specialized alkaloid production [15] [16]. The compound derives primarily from the shikimic acid pathway, where it functions as a precursor for tryptophan biosynthesis and subsequently participates in various secondary metabolic processes [15].

The enzymatic conversion of anthranilic acid involves multiple hydroxylation reactions catalyzed by microsomal enzyme systems [15]. Liver microsomal fractions demonstrate the capacity to convert anthranilic acid into 5-hydroxyanthranilic acid, 3-hydroxyanthranilic acid, and quinolinic acid through sequential hydroxylation and oxidation reactions [15]. These transformations require specific cofactors including nicotinamide adenine dinucleotide phosphate and molecular oxygen [15].

The hydroxylation of anthranilic acid at the three and five positions represents enzymatically distinct processes with different cofactor requirements [15]. The formation of 3-hydroxyanthranilic acid proceeds through a hydroxylation mechanism that does not require superoxide dismutase, distinguishing it from other aromatic hydroxylation reactions [15]. This specificity suggests the involvement of specialized enzyme systems adapted for quinazoline precursor formation [15].

Further metabolism of hydroxylated anthranilic acid derivatives leads to the formation of quinolinic acid, which serves as a precursor for nicotinamide adenine dinucleotide biosynthesis [15] [16]. The conversion involves oxidative ring cleavage mechanisms that generate the pyridine ring system characteristic of quinolinic acid [15]. This pathway demonstrates the integration of alkaloid precursor metabolism with essential cofactor biosynthesis [15].

The tryptophan-kynurenine pathway provides an alternative route for anthranilic acid formation through the catabolism of tryptophan [16] [17]. Indoleamine 2,3-dioxygenase catalyzes the initial conversion of tryptophan to kynurenine, which subsequently undergoes conversion to anthranilic acid through kynureninase activity [16]. This pathway becomes particularly active under inflammatory conditions, suggesting environmental regulation of alkaloid precursor availability [16].

Kynureninase, the enzyme responsible for converting kynurenine to anthranilic acid, demonstrates regulation by inflammatory cytokines including interferon-gamma [16]. This regulatory mechanism provides a potential link between environmental stress responses and alkaloid biosynthesis, allowing plants to modulate secondary metabolite production in response to external challenges [16].

The integration of anthranilic acid metabolism with quinazoline alkaloid biosynthesis involves the coordination of multiple enzymatic steps and regulatory mechanisms [18]. Feeding experiments with labeled anthranilic acid derivatives have demonstrated the incorporation of these compounds into quinazoline structures, confirming their role as direct precursors [18]. The efficiency of this incorporation varies with the specific derivative and the metabolic state of the plant tissue [18].

Enzymatic Mechanisms in Pyrrolo[2,1-b]quinazoline Formation

The formation of the pyrrolo[2,1-b]quinazoline ring system characteristic of vasicine involves sophisticated enzymatic mechanisms that coordinate the assembly of heterocyclic structures [19] [20]. These mechanisms represent some of the most complex biosynthetic transformations in alkaloid metabolism, requiring precise spatial and temporal coordination of multiple enzymatic activities [19].

Recent investigations into quinazolinone scaffold assembly have revealed unexpected enzymatic machinery involved in the formation of 4(3H)-quinazolinone structures [19]. The discovery of fungal nonribosomal peptide synthase systems capable of catalyzing quinazolinone formation has provided insights into the potential mechanisms operating in plant alkaloid biosynthesis [19]. These systems demonstrate the feasibility of complex ring formation through coordinated enzymatic processes [19].

The enzymatic formation of pyrrolo[2,1-b]quinazoline structures involves the integration of pyrrolidine and quinazoline ring systems through carbon-carbon bond formation mechanisms [20] [21]. Synthetic studies have demonstrated that these ring systems can be assembled through cyclization reactions involving appropriately positioned functional groups [20]. The enzymatic equivalent of these transformations likely involves specialized cyclase enzymes capable of promoting intramolecular cyclization reactions [20].

The biosynthetic assembly of pyrrolo[2,1-b]quinazoline systems requires the coordination of nitrogen incorporation mechanisms with ring closure reactions [22]. Three-component synthesis approaches have demonstrated the feasibility of assembling these structures through the combination of anthranilic acid derivatives, carbonyl compounds, and amine sources [22]. The enzymatic equivalent would involve multi-enzyme complexes capable of coordinating these diverse chemical transformations [22].

Palladium-catalyzed synthetic approaches to pyrrolo[2,1-b]quinazoline formation have revealed the importance of oxidative cyclization mechanisms in ring assembly [23] [21]. These reactions typically involve the formation of carbon-nitrogen bonds through oxidative coupling processes [23]. The biological equivalent likely involves oxidase enzymes capable of promoting similar coupling reactions under physiological conditions [23].

The stereochemical control observed in natural pyrrolo[2,1-b]quinazoline alkaloids suggests the involvement of highly specific enzymatic mechanisms [24] [25]. Metabolomic studies of vasicine metabolism have identified numerous stereoisomeric metabolites, indicating that the biosynthetic enzymes demonstrate remarkable stereoselectivity [24]. This selectivity requires enzyme active sites precisely configured to control the spatial arrangement of reacting substrates [24].

The formation of the hydroxyl group at the C-3 position of vasicine represents a specific enzymatic transformation that distinguishes this alkaloid from related compounds [24] [25]. Metabolic studies have identified this position as a major site of enzymatic modification, with various hydroxylated derivatives detected in plant tissues [24]. The enzymes responsible for this hydroxylation likely belong to the cytochrome P450 family, given their established role in alkaloid modification reactions [25].

Geographical Variation in Alkaloid Content and Metabolomic Profiling

Geographical variation in vasicine content and related quinazoline alkaloids demonstrates significant correlation with environmental factors, altitude, and climatic conditions [26] [27]. Comprehensive metabolomic profiling studies have revealed substantial variability in alkaloid concentrations across different geographical regions, with implications for both ecological adaptation and pharmaceutical applications [27].

Altitudinal variations exert particularly pronounced effects on alkaloid accumulation in Justicia adhatoda populations [26]. Research conducted across different elevations has demonstrated that plants growing at higher altitudes exhibit significantly enhanced alkaloid content compared to those at lower elevations [26]. Specifically, populations at 1330 meters elevation showed the highest antioxidant activity and alkaloid concentrations, compared to moderate activity at 688 meters and baseline activity at 336 meters elevation [26].

The relationship between altitude and alkaloid content reflects the plant's adaptive response to environmental stress conditions characteristic of high-elevation habitats [26] [28]. Environmental stresses including temperature fluctuations, increased ultraviolet radiation, and reduced atmospheric pressure trigger enhanced production of secondary metabolites as protective mechanisms [28]. This stress-induced alkaloid accumulation represents an evolutionary adaptation that enhances plant survival under challenging conditions [28].

Nuclear magnetic resonance spectroscopy-based metabolomic profiling has provided detailed insights into geographical variations in Justicia adhatoda chemical composition [27]. Analysis of leaf samples collected from eight different regions in Pakistan revealed extensive variability in metabolomic fingerprints, with discrimination primarily based on longitude, latitude, and altitude of collection sites [27]. The identified compounds included α-linolenic acid, acetate, alanine, threonine, valine, glutamate, malate, fumaric acid, sucrose, β-glucose, kaempferol analogues, quercetin analogues, luteolin, flavone glucoside, vasicine, and vasicinone [27].

The metabolomic analysis revealed that both primary and secondary metabolites contribute to geographical discrimination of plant samples [27]. Primary metabolites including amino acids, organic acids, and carbohydrates showed variation patterns that correlated with environmental conditions [27]. Secondary metabolites, particularly quinazoline alkaloids and flavonoids, demonstrated even more pronounced geographical variation, reflecting their role in environmental adaptation [27].

Comprehensive metabolic profiling of vasicine has identified 72 distinct metabolites through ultra-performance liquid chromatography combined with electrospray ionization quadrupole time-of-flight mass spectrometry [24] [25]. The major metabolic transformations include monohydroxylation, dihydroxylation, trihydroxylation, oxidation, desaturation, sulfation, and glucuronidation reactions [24]. The principal metabolic sites identified include the 3-hydroxyl group and the C-9 position, representing major points of enzymatic modification [24].

MetaboliteChemical FormulaMetabolic PathwayDetection Method
VasicineC11H12N2OParent compoundUPLC-MS/MS
VasicinoneC11H10N2O2OxidationUPLC-MS/MS
VasicinolC11H14N2O2ReductionUPLC-MS/MS
VasicinoloneC11H12N2O3OxidationUPLC-MS/MS
Vasicine sulfateC11H12N2O4SSulfationUPLC-MS/MS
Vasicinone sulfateC11H10N2O5SOxidation + SulfationUPLC-MS/MS
Vasicine glucuronideC17H20N2O7GlucuronidationUPLC-MS/MS

The global distribution pattern of alkaloid-bearing plants demonstrates a clear latitudinal gradient, with tropical regions exhibiting higher proportions of alkaloid-containing species compared to temperate zones [29] [30]. This ecogeographical pattern reflects the selective pressure exerted by herbivore diversity and intensity, which reaches maximum levels in tropical ecosystems [30]. The higher alkaloid content in tropical Justicia adhatoda populations aligns with this global pattern [29].

Comparative analysis of alkaloid content in species collected at different latitudes has consistently demonstrated higher concentrations in samples from lower latitudes [29]. In twelve out of thirteen cases studied, alkaloid concentrations were significantly higher in samples collected at lower latitudes compared to those from higher latitudes [29]. This pattern reinforces the relationship between environmental pressure and alkaloid production as an adaptive strategy [29].

Altitude (m)ClassificationAntioxidant ActivityNotes
336LowLowerBaseline activity
688MidModerateIntermediate response
1330HighHighestMaximum alkaloid content and biological activity

The environmental factors influencing alkaloid biosynthesis extend beyond altitude and latitude to include soil composition, water availability, and seasonal variations [28]. Drought stress and salinity conditions have been shown to significantly enhance alkaloid accumulation in various plant species, including members of the Acanthaceae family [28]. These stress responses represent adaptive mechanisms that allow plants to maintain chemical defenses under challenging environmental conditions [28].

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

224.0716407 g/mol

Monoisotopic Mass

224.0716407 g/mol

Heavy Atom Count

15

UNII

K57XIG5Y4Y

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral]

Pictograms

Irritant

Irritant

Wikipedia

Vasicine hydrochloride

Dates

Last modified: 08-16-2023

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